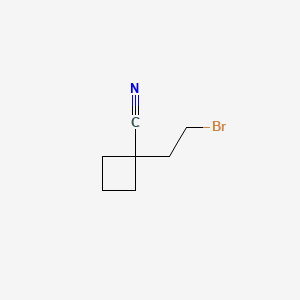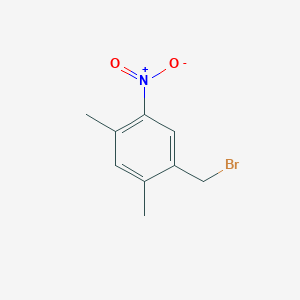
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by a benzene ring substituted with a bromomethyl group, two methyl groups, and a nitro group. It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene typically involves a multi-step process starting from toluene. The steps include:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 2,4-dimethyl-5-nitrotoluene.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.
Oxidation: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Benzyl Bromide: Similar structure but lacks the nitro and additional methyl groups.
1,4-Dimethylbenzene: Lacks the bromomethyl and nitro groups, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring allows for selective reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1803807-56-8 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(bromomethyl)-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
CYOJMZDJJKLLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


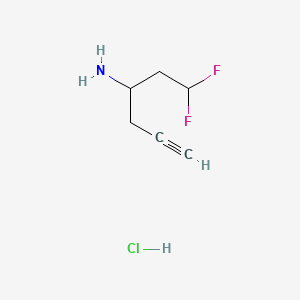
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)

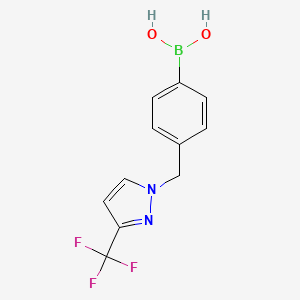
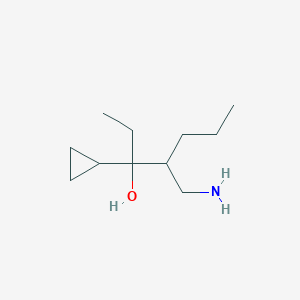
![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
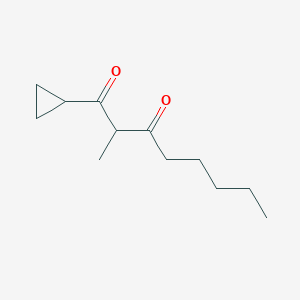
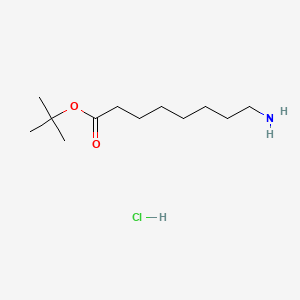
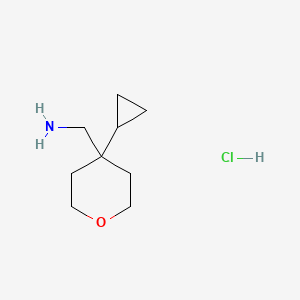
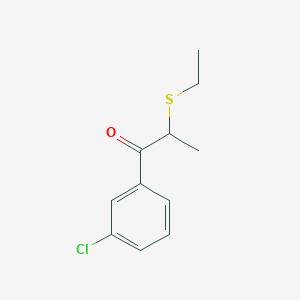

![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
